molecular formula C7H6N4S B2603205 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol CAS No. 32362-88-2

5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2603205
CAS No.: 32362-88-2
M. Wt: 178.21
InChI Key: GAYWCADKXYCKCG-UHFFFAOYSA-N
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Description

5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a pyridine ring and a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both pyridine and triazole rings in its structure imparts unique chemical and biological properties.

Scientific Research Applications

5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for a related compound “5-(3-Pyridyl)-1H-tetrazole” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage and skin irritation, and it may cause respiratory irritation .

Future Directions

While specific future directions for the study of “5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol” are not mentioned in the retrieved papers, research in the field of pyridines and derivatives continues to be an active area of study. This includes the development of new synthetic routes, investigation of their biological activities, and their applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . The reaction conditions usually require heating and the use of solvents such as ethanol or water.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: The pyridine and triazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Various substituted pyridine and triazole derivatives.

Mechanism of Action

The mechanism of action of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Pyridyl)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Pyridyl)-4H-1,2,4-triazole-3-thiol
  • 5-(3-Pyridyl)-4H-1,2,4-triazole-3-one

Uniqueness

5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the thiol group also imparts distinct properties compared to other similar compounds, making it a valuable compound for various applications .

Properties

IUPAC Name

5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h1-4H,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYWCADKXYCKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=S)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32362-88-2
Record name 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol
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